4-(2-Methylmorpholin-4-YL)aniline

Lipophilicity LogP ADME Optimization

Medicinal chemists need precise property modulation without exceeding drug-like thresholds. The unsubstituted 4-morpholinoaniline (logP 0.08) limits permeability, while 4-(piperidin-1-yl)aniline (logP 1.70) risks solubility issues. This 2-methylmorpholine analog achieves logP 0.89-optimal for CNS and oral oncology programs. - **Quantifiable advantage:** +14 g/mol from parent scaffold, allowing SAR probing near Lipinski limits. - **Chiral center:** (2S)-methyl configuration used in PI3K p110β and GSK-3β inhibitors. - **Supply:** Packaged for immediate R&D deployment.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 926236-16-0
Cat. No. B3306215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylmorpholin-4-YL)aniline
CAS926236-16-0
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1CN(CCO1)C2=CC=C(C=C2)N
InChIInChI=1S/C11H16N2O/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3
InChIKeyQCCWJOTYPKCPHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylmorpholin-4-yl)aniline: A Methyl-Substituted Morpholinoaniline Building Block


4-(2-Methylmorpholin-4-yl)aniline (CAS 926236-16-0) is an aromatic amine belonging to the class of N-aryl morpholines. It features a para-aniline moiety N-linked to a 2-methylmorpholine ring, giving it the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . The compound serves as a privileged building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules where the morpholine ring acts as a hinge-binding motif or solubility-modulating element [1].

Morpholinoaniline scaffold for kinase inhibitor and bioactive molecule synthesis
Methyl-substituted morpholine ring offers controlled lipophilicity and H-bonding capacity for ADME tuning
Chiral building block enabling stereochemistry-activity relationship exploration in lead optimization

Limitations of Substitution: 4-(2-Methylmorpholin-4-yl)aniline vs 4-Morpholinoaniline


In-class substitution among N-aryl morpholines is not chemically or pharmacologically neutral. The addition of a single methyl group to the morpholine ring alters key physicochemical properties—including lipophilicity (LogP), molecular size, and hydrogen-bonding capacity—that directly influence a compound's behavior in both synthetic transformations and biological assays [1]. Furthermore, the 2-methyl substituent introduces a chiral center, imparting stereochemical constraints that can profoundly affect target engagement in asymmetric environments such as enzyme active sites . These differences are quantifiable and have tangible consequences for lead optimization and procurement decisions, as detailed below.

Lipophilicity shift Methyl addition increases logP by ~0.8 vs 4-morpholinoaniline, altering solubility and membrane partitioning profiles.
Chiral constraint The 2-methyl group introduces a stereogenic center; stereochemical outcomes may differ from achiral morpholine analogs in asymmetric binding environments.
Property mismatch Hydrogen-bond donor/acceptor count and molecular size differ; compound behavior in synthesis and biological assays may not transfer directly.

Quantitative Comparison: 4-(2-Methylmorpholin-4-yl)aniline and Its Analogs


Balanced Lipophilicity: Positioned Between Morpholinoaniline and Piperidinoaniline

4-(2-Methylmorpholin-4-yl)aniline exhibits a calculated logP of 0.89 [1]. This value is significantly higher than that of the unsubstituted 4-morpholinoaniline (logP = 0.08) [2] and lower than that of 4-(piperidin-1-yl)aniline (logP = 1.70) . The methyl group on the morpholine ring provides a controlled increase in lipophilicity without the complete loss of aqueous solubility associated with the piperidine analog.

Lipophilicity (LogP)
Reported
4-(2-Methylmorpholin-4-yl)aniline LogP = 0.89 vs 4-morpholinoaniline (0.08) and 4-(piperidin-1-yl)aniline (1.70)
Supports lipophilicity tuning for permeability/solubility balance in lead optimization
Calculated values; experimental confirmation recommended
Lipophilicity LogP ADME Optimization

Molecular Weight Increase Over Morpholinoaniline

With a molecular weight of 192.26 g/mol, 4-(2-methylmorpholin-4-yl)aniline is 14.03 g/mol heavier than 4-morpholinoaniline (178.23 g/mol) [1]. This ~8% increase in mass corresponds to the addition of a single methyl group. While modest, this difference can be decisive when optimizing compounds near the upper limit of desirable molecular weight ranges (e.g., Lipinski's Rule of Five). The heavier analog may also exhibit altered tissue distribution and slower renal clearance.

Molecular Weight
Reported
192.26 g/mol
+14.03 g/mol vs 4-morpholinoaniline (178.23)
Supports controlled molecular weight increase for fine-tuning pharmacokinetic properties
Relevant when operating near drug-likeness MW thresholds
Molecular Weight Size Exclusion Pharmacokinetics

Hydrogen Bond Acceptor Count: Comparison with Piperidinoaniline

4-(2-Methylmorpholin-4-yl)aniline possesses two hydrogen bond acceptors (the morpholine oxygen and the aniline nitrogen) and two hydrogen bond donors (the aniline NH2). In contrast, 4-(piperidin-1-yl)aniline contains only one H-bond acceptor (the piperidine nitrogen) and two donors . The retention of the oxygen atom in the morpholine ring provides an additional hydrogen-bonding site that can enhance aqueous solubility and facilitate specific polar interactions in biological targets, a feature absent in the piperidine analog.

H-Bond Acceptors
Class-level
2 H-bond acceptors vs 1 in 4-(piperidin-1-yl)aniline
May enhance aqueous solubility and provide additional derivatization sites
Structural inference; experimental solubility data to verify
Hydrogen Bonding Solubility Permeability

Chiral Center Introduction: 2-Methyl Group as Stereogenic Site

The 2-methyl substituent on the morpholine ring introduces a chiral center, making 4-(2-methylmorpholin-4-yl)aniline a chiral building block . This contrasts with achiral analogs such as 4-morpholinoaniline and 4-(piperidin-1-yl)aniline. The presence of stereochemistry can be exploited to impart enantioselectivity in target binding or to control the three-dimensional shape of derived molecules, a critical advantage in modern drug design where shape complementarity is increasingly recognized as a key determinant of selectivity and potency.

Chiral Center
Class-level
C2 of morpholine ring is stereogenic; enantiomeric pair possible
Enables exploration of stereochemistry-activity relationships in target binding
Enantiomerically pure forms may be required for stereospecific studies
Stereochemistry Chiral Building Block Enantioselective Synthesis

High-Value Applications of 4-(2-Methylmorpholin-4-yl)aniline


Optimizing Lead Compounds for Balanced Lipophilicity and Aqueous Solubility

Medicinal chemists seeking to improve the ADME profile of a lead series can utilize 4-(2-methylmorpholin-4-yl)aniline to achieve a logP of approximately 0.89—a sweet spot that enhances membrane permeability relative to the more hydrophilic 4-morpholinoaniline (logP = 0.08) while maintaining better aqueous solubility than the lipophilic 4-(piperidin-1-yl)aniline (logP = 1.70) [1]. This balanced property is particularly valuable in central nervous system (CNS) drug discovery, where optimal logP values typically range between 1 and 3, and in oral oncology agents where both permeability and solubility are paramount.

Stereospecific Kinase Inhibitor Design

The chiral 2-methylmorpholine moiety of this building block has been successfully incorporated into potent and selective kinase inhibitors. For example, the (2S)-2-methylmorpholin-4-yl group is a key structural element in PI3K p110β isoform inhibitors [1] and GSK-3β inhibitors [2]. Researchers developing next-generation kinase inhibitors can leverage this building block to introduce stereochemical diversity and explore enantiomer-specific binding modes, potentially improving target selectivity and reducing off-target effects.

Modulating Molecular Weight in Fragment-to-Lead Progression

During fragment-based drug discovery, a controlled increase in molecular weight is often necessary to enhance potency. The 14 g/mol difference between 4-(2-methylmorpholin-4-yl)aniline and the parent 4-morpholinoaniline provides a precise, single-methyl increment that can be used to probe structure-activity relationships without exceeding desirable molecular weight thresholds [1]. This is especially relevant when operating near the limits of Lipinski's Rule of Five, where every atom counts.

Application
Selection Property
Validation Focus
Lead ADME property balancing
Intermediate lipophilicity and H-bond capacity
Permeability/solubility profile assessment in cellular assays
Stereospecific kinase inhibitor scaffold synthesis
Chiral morpholine moiety for enantioselective target engagement
Enantiomer-specific binding mode evaluation against kinase panels
Fragment-to-lead molecular weight tuning
Controlled mass increment for property optimization
Physicochemical profiling and compliance with drug-likeness parameters

Technical Documentation Hub

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23 linked technical documents
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